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Compound of Interest

2-Methylcyclohexanecarboxylic
Compound Name: d
aci

Cat. No.: B107400

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 2-methylcyclohexanecarboxylic acid. It is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis. This guide includes tabulated spectral data, detailed experimental protocols,
and a visual representation of the analytical workflow.

Chemical and Physical Properties

2-Methylcyclohexanecarboxylic acid is a derivative of cyclohexane containing both a methyl
and a carboxylic acid functional group. The presence of two stereocenters at positions 1 and 2
of the cyclohexane ring means that this compound can exist as four different stereoisomers (cis
and trans enantiomeric pairs).[1] The spectral data presented here is for a mixture of cis and
trans isomers unless otherwise specified.

Property Value Source
Molecular Formula CsH1402 PubChem|[2]
Molecular Weight 142.20 g/mol PubChem][2]

2-methylcyclohexane-1-
IUPAC Name ) ) PubChem|[2]
carboxylic acid

CAS Number 56586-13-1 PubChem|[2]
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Spectral Data Summary

The following tables summarize the key spectral data obtained from *H NMR, 3C NMR, IR, and
Mass Spectrometry analyses of 2-methylcyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. The acidic proton of the carboxylic acid group typically shows a characteristic signal
at a high chemical shift in *H NMR, though its exact position can vary with concentration and
solvent.[3][4] The carboxyl carbon atom is also readily identifiable in the 13C NMR spectrum,
typically appearing in the 165-185 ppm range.[3][4]

Table 1: *H NMR Spectral Data (Data is representative and may vary based on isomer and
experimental conditions)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~12.0 Singlet (broad) 1H -COOH
0.8-1.0 Doublet 3H -CHs
) Cyclohexane ring
1.0-25 Multiplet 10H

protons (-CH-, -CH2-)

Table 2: 3C NMR Spectral Data (Data sourced from Sigma-Aldrich)[2]

Chemical Shift (8) ppm Assighment

~180 -COOH (Carboxylic Acid Carbon)

~45 -CH-COOH (Carbon 1)

~35 -CH-CHs (Carbon 2)

15-35 Remaining Cyclohexane Carbons and -CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.
For 2-methylcyclohexanecarboxylic acid, the most prominent features are the absorptions
corresponding to the carboxylic acid group.[1] This includes a very broad O-H stretching band
and a strong C=0 stretching band.[3][4]

Table 3: Key IR Absorption Bands (Data sourced from Sigma-Aldrich, ATR-IR)[2]

Functional Group

Wavenumber (cm~—?) Intensity .
Assignment
O-H stretch (Carboxylic Acid)
2500 - 3300 Strong, Very Broad
[11[3]
~2930 Strong C-H stretch (Aliphatic)
C=0 stretch (Carboxylic Acid,
~1700 Strong ) )
Dimeric)[3]
~1450 Medium C-H bend
~1200 Medium C-O stretch
~900 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and structural features. The
molecular ion peak (M*) for 2-methylcyclohexanecarboxylic acid would be expected at m/z
142.

Table 4: GC-MS Fragmentation Data (Data sourced from NIST Mass Spectrometry Data
Center)[2]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity

Possible Fragment
Assignment

142 Low [M]* (Molecular lon)
127 Medium [M - CHs]*

97 Medium Loss of COOH and CHs
81 High Cyclohexenyl cation

55 Highest [CaH7]*

41 High [CsHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

o Sample Preparation: Approximately 10-20 mg of 2-methylcyclohexanecarboxylic acid is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCls, or Dimethyl
sulfoxide-de, DMSO-de) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS)
is added as an internal standard for chemical shift referencing (0.00 ppm).[6]

e Instrument Setup: The NMR spectra are acquired on a spectrometer, such as a Bruker
Avance-400, operating at 400 MHz for *H and 100 MHz for 13C nuclei.[7]

e 'H NMR Acquisition: The *H NMR spectrum is recorded with a sufficient number of scans to

achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and

relaxation delay are optimized.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A longer

acquisition time and a greater number of scans are typically required due to the lower natural

abundance of the 13C isotope.
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o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol (ATR-IR)

o Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the neat
liquid or solid 2-methylcyclohexanecarboxylic acid is placed directly onto the ATR crystal
(e.g., diamond or zinc selenide).[8] No further sample preparation is typically needed.

e Instrument Setup: An FTIR spectrometer is used. A background spectrum of the clean,
empty ATR crystal is recorded first.

o Data Acquisition: The sample is placed on the crystal, and the anvil is pressed against it to
ensure good contact. The sample spectrum is then recorded over a typical range of 4000-
600 cm~1,

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry Protocol (GC-MS)

o Sample Preparation: A dilute solution of 2-methylcyclohexanecarboxylic acid is prepared
in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately
10-100 pg/mL.[9] If the sample contains non-volatile salts or buffers, a clean-up step using
solid-phase extraction may be necessary.[9]

e Gas Chromatography (GC): A small volume (e.g., 1 yL) of the prepared sample is injected
into the GC system. The sample is vaporized and travels through a capillary column (e.g., a
non-polar DB-5 column). The temperature of the GC oven is ramped to separate the
components of the sample based on their boiling points and interactions with the column's
stationary phase.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. For a standard analysis, Electron lonization (EI) is used, where the molecules
are bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

» Detection and Data Processing: A detector records the abundance of each ion. The resulting
data is plotted as a mass spectrum, showing the relative intensity of different m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-methylcyclohexanecarboxylic acid.

General Workflow for Spectroscopic Analysis

@Methylcyclohexanecar@
A1/8§nple Preparation \
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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